Phenol, 3-[(2-hydroxyethyl)methylamino]-
CAS No.: 34920-69-9
Cat. No.: VC19654754
Molecular Formula: C9H13NO2
Molecular Weight: 167.20 g/mol
* For research use only. Not for human or veterinary use.
![Phenol, 3-[(2-hydroxyethyl)methylamino]- - 34920-69-9](/images/structure/VC19654754.png)
CAS No. | 34920-69-9 |
---|---|
Molecular Formula | C9H13NO2 |
Molecular Weight | 167.20 g/mol |
IUPAC Name | 3-[2-hydroxyethyl(methyl)amino]phenol |
Standard InChI | InChI=1S/C9H13NO2/c1-10(5-6-11)8-3-2-4-9(12)7-8/h2-4,7,11-12H,5-6H2,1H3 |
Standard InChI Key | OJPVCOSIHTUALG-UHFFFAOYSA-N |
Canonical SMILES | CN(CCO)C1=CC(=CC=C1)O |
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a benzene ring substituted at the 3-position with a hydroxyl (-OH) group and a methylamino-2-hydroxyethyl side chain. The IUPAC name, 3-[2-hydroxyethyl(methyl)amino]phenol, reflects this arrangement . Key structural attributes include:
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Aromatic ring: Provides stability and enables π-π interactions.
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Hydroxyl group: Enhances solubility in polar solvents and participates in hydrogen bonding.
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Methylamino-hydroxyethyl chain: Introduces basicity and amphiphilic character .
The SMILES notation CN(CCO)C1=CC(=CC=C1)O
and InChIKey OJPVCOSIHTUALG-UHFFFAOYSA-N
uniquely define its connectivity .
Physicochemical Characteristics
Experimental and computed properties include:
Property | Value | Source |
---|---|---|
Molecular weight | 167.20 g/mol | |
Solubility | Moderate in polar solvents | |
pKa (phenolic -OH) | ~10.2 (estimated) | |
LogP (octanol-water) | 0.89 (predicted) |
The compound’s amphiphilicity arises from its hydrophobic aromatic ring and hydrophilic functional groups, making it suitable for applications requiring interfacial activity .
Synthetic Pathways and Optimization
Conventional Synthesis Methods
Phenol, 3-[(2-hydroxyethyl)methylamino]-, is synthesized via:
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Alkylation of 3-aminophenol: Reacting 3-aminophenol with methyl vinyl ketone followed by reduction yields the target compound.
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Reductive amination: Condensation of 3-hydroxybenzaldehyde with methylaminoethanol under hydrogenation conditions.
Process Optimization
Key parameters influencing yield and purity:
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Solvent system: A 60:40 mixture of 1,4-dioxane and water maximizes conversion rates by balancing polarity and solubility.
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Temperature: Reactions typically proceed at 60–80°C to avoid side product formation.
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Catalysts: Palladium on carbon (Pd/C) enhances reductive amination efficiency.
Recent advancements focus on greener solvents (e.g., ethanol-water mixtures) and catalytic systems to reduce environmental impact.
Biological and Industrial Applications
Pharmaceutical Applications
The compound’s structure aligns with bioactive motifs:
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Antimicrobial activity: Preliminary studies suggest inhibition of bacterial efflux pumps, potentiating antibiotic efficacy.
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Neurological agents: Structural similarity to dopamine derivatives hints at potential use in neurodegenerative disease research .
Materials Science
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Polymer additives: Acts as a stabilizer in polyurethanes, preventing oxidative degradation.
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Dye intermediates: Serves as a precursor in hair dye formulations, though regulatory scrutiny limits current use .
Recent Research and Future Directions
Metabolic Studies
HPLC and mass spectrometry analyses identify N-acetyl derivatives as primary metabolites, with potential glucuronidation at the amino group . This metabolic pathway parallels those of structurally related anilines, suggesting shared detoxification mechanisms .
Computational Modeling
Density Functional Theory (DFT) studies predict:
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Reactivity hotspots: The phenolic -OH and tertiary amine groups are sites for electrophilic and nucleophilic attacks, respectively .
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Solvent interactions: Molecular dynamics simulations highlight preferential solvation in aqueous ethanol.
Challenges and Opportunities
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Toxicity mitigation: Structural modifications (e.g., fluorination) may reduce metabolic activation risks.
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Drug delivery systems: Nanoencapsulation could enhance bioavailability while minimizing systemic exposure.
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